molecular formula C15H12N4O B3058549 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine CAS No. 90012-56-9

4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine

Cat. No.: B3058549
CAS No.: 90012-56-9
M. Wt: 264.28 g/mol
InChI Key: PKKUYVVNHSWUPZ-UHFFFAOYSA-N
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Description

4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic heterocyclic rings composed of three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of a nitroso group (-NO) at the 4-position and an amino group (-NH2) at the 5-position of the pyrazole ring, along with two phenyl groups attached to the 1 and 3 positions. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of 1,3-diphenyl-1H-pyrazol-5-amine: This can be achieved through the cyclocondensation of hydrazine with 1,3-diphenyl-1,3-dicarbonyl compounds under acidic or basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 4-nitro-1,3-diphenyl-1H-pyrazol-5-amine.

    Reduction: 4-amino-1,3-diphenyl-1H-pyrazol-5-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or the induction of DNA damage. This can result in antimicrobial or anticancer effects. The compound may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazol-5-amine: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    4-Nitro-1,3-diphenyl-1H-pyrazol-5-amine: Contains a nitro group instead of a nitroso group, which affects its reactivity and biological activity.

    4-Amino-1,3-diphenyl-1H-pyrazol-5-amine: Contains an amino group instead of a nitroso group, leading to different chemical and biological properties.

Uniqueness

4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine is unique due to the presence of both a nitroso group and an amino group on the pyrazole ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. It features a nitroso group (-NO) at the 4-position and an amino group (-NH2) at the 5-position of the pyrazole ring, along with two phenyl groups at the 1 and 3 positions. This unique structure enables it to engage in various biological activities and chemical reactions, making it a subject of interest in medicinal chemistry and material science .

Chemical Structure

The chemical structure can be represented as follows:

C13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins and DNA. The nitroso group can form covalent bonds, leading to inhibition of enzymatic activity or DNA damage, which can manifest as antimicrobial or anticancer effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's efficacy was evaluated using Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) assays.

Pathogen MIC (µg/mL) ZOI (mm)
Pseudomonas aeruginosa3215
Klebsiella pneumoniae1618
Staphylococcus aureus820
Candida albicans6412

These results indicate that the compound has moderate to high inhibition potency against the tested microbes .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research has demonstrated that it can inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cells. The compound exhibited IC50 values ranging from 0.83μM0.83\,\mu M to 1.81μM1.81\,\mu M, indicating potent anti-proliferative effects .

The mechanism through which this compound induces cancer cell death involves:

  • Cell Cycle Arrest : The compound causes G1 phase arrest by downregulating cyclin D2 and CDK2.
  • Apoptosis Induction : Fluorescent staining and DNA fragmentation studies confirmed that treatment leads to apoptosis.
  • Reactive Oxygen Species (ROS) Production : Increased levels of ROS were noted, contributing to mitochondrial dysfunction and cell death .

Study on Antimicrobial Efficacy

A study published in June 2024 synthesized several derivatives of pyrazole compounds, including this compound. These derivatives were evaluated for their antimicrobial properties against standard pathogen strains. The results indicated that compounds with structural similarities demonstrated varying degrees of efficacy, with some exhibiting significantly higher inhibition rates compared to standard antibiotics .

Study on Anticancer Activity

Another study focused on the synthesis of pyrazole-benzimidazole hybrids revealed that derivatives of this compound showed promising anti-proliferative activity against multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity and suggested further exploration into this class of compounds for therapeutic applications .

Properties

IUPAC Name

4-nitroso-2,5-diphenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-15-14(18-20)13(11-7-3-1-4-8-11)17-19(15)12-9-5-2-6-10-12/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKUYVVNHSWUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2N=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617992
Record name 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90012-56-9
Record name 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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